N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a benzothiazole core substituted with a methyl group at the 6-position, linked to a piperidin-3-yl moiety.
Properties
IUPAC Name |
N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-11-4-7-14-15(9-11)22-16(17-14)19-8-2-3-12(10-19)18-23(20,21)13-5-6-13/h4,7,9,12-13,18H,2-3,5-6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDICNZFBPXEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with methyl isothiocyanate. The piperidine ring is then introduced via a nucleophilic substitution reaction with 1-bromo-3-chloropropane. Finally, the cyclopropanesulfonamide group is added through a sulfonation reaction using cyclopropanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step, continuous flow reactors for the nucleophilic substitution, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the cyclopropanesulfonamide group can influence the compound’s solubility and stability. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Research Findings and Hypothetical Data Table
While biological data are absent in the evidence, structural comparisons suggest the following inferred properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
